

FR180209 kinase selectivity specificity data

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *ERK Inhibitor II, Negative Control*

CAS No.: 1177970-73-8

Cat. No.: B3061510

[Get Quote](#)

Executive Summary

FR180209, also designated as Irfin1, represents a paradigmatic case of "serendipity in chemical biology." Originally synthesized as a structural negative control for the potent ERK1/2 inhibitor FR180204, FR180209 was subsequently identified through broad-spectrum kinome profiling as a highly selective inhibitor of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R).

Unlike Type I inhibitors that target the active conformation of kinases, FR180209 functions as a conformation-selective probe, preferentially binding to the inactive, unphosphorylated state of the IR/IGF-1R kinase domains. Its selectivity profile is exceptional; in a screen of 290 human kinases, it exhibited negligible cross-reactivity, making it one of the most "uni-specific" small molecules documented in kinase chemical biology.

This guide details the biochemical profile, structural determinants of specificity, and experimental protocols for utilizing FR180209 as a chemical probe.

Chemical & Pharmacological Profile

The specificity of FR180209 is driven by a subtle structural modification to the pyrazolopyridazine scaffold of its parent compound, FR180204.

Feature	FR180204 (ERK Inhibitor)	FR180209 (Irfin1)
Chemical Class	Pyrazolopyridazine	Pyrazolopyridazine
Key Substituent	Primary Amine (-NH ₂)	Hydroxyl Group (-OH)
Primary Target	ERK1/2 (MAPK1/3)	Insulin Receptor (IR) / IGF-1R
Binding Mode	Type I (ATP-competitive, Active)	Type II-like (Inactive Conformation)
Mechanism	H-bond donor to ERK Gatekeeper	Stabilizes Activation Loop (A-loop)

Structural Determinants of Selectivity

The primary amine in FR180204 forms a critical bidentate hydrogen bond with the backbone amide of Asp106 and the side chain of Asn105 in the ERK2 hinge region. In FR180209, the substitution of this amine with a hydroxyl group abolishes this interaction, stripping the compound of ERK inhibitory activity. Conversely, this modification permits the molecule to occupy the ATP-binding pocket of the inactive IR/IGF-1R, stabilizing the activation loop in a conformation that prevents autophosphorylation.

Kinase Selectivity Data

The following data aggregates results from radiometric "HotSpot" kinase assays and broad-spectrum profiling panels.

Primary Target Potency (IC₅₀)

Target Kinase	State	FR180209 IC50 (µM)	FR180204 IC50 (µM)
Insulin Receptor (IR)	Inactive (Unphosphorylated)	1.8	5.4
IGF-1R	Inactive (Unphosphorylated)	10.2	32.5
ERK1	Active	> 50 (Inactive)	0.3
ERK2	Active	> 50 (Inactive)	0.5

“

Analytic Insight: FR180209 is approximately 6-fold more potent against IR than IGF-1R. This differentiation is attributed to subtle conformational differences in the N-terminal lobes of the two receptors.[1]

Broad-Spectrum Selectivity (The "Uni-Specific" Profile)

In a screen against 290 human kinases at a concentration of 0.5 µM:

- IR Inhibition: 73%[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Off-Target Hits: 0 kinases were inhibited by >21%.[\[2\]](#)
- Selectivity Score: FR180209 possesses a near-perfect Gini coefficient for selectivity, distinguishing it from promiscuous Type I tyrosine kinase inhibitors (TKIs).

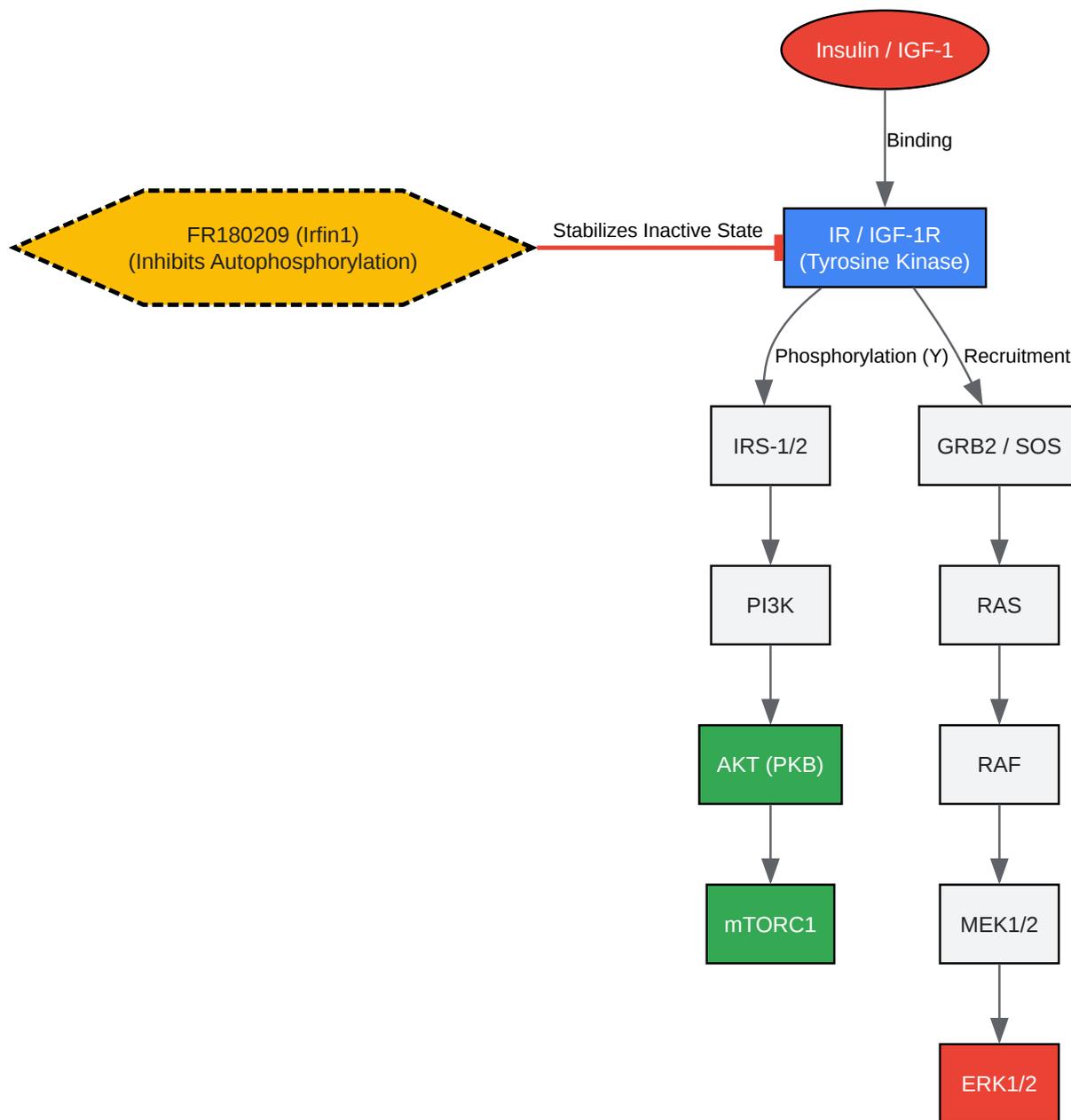
State-Dependent Inhibition

FR180209 efficacy is inversely correlated with the phosphorylation state of the receptor, confirming its mechanism as an inactive-conformation stabilizer.

IR Phosphorylation State	FR180209 Inhibition Efficacy
Unphosphorylated (0P)	High
Monophosphorylated (1P)	Moderate
Diphosphorylated (2P)	Low
Triphosphorylated (3P)	Resistant

Signaling Pathway Context

FR180209 acts at the apex of the insulin signaling cascade. By locking the receptor in an inactive state, it prevents the recruitment of IRS proteins and the subsequent activation of the PI3K/AKT and MAPK branches.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action.[2][4] FR180209 intervenes at the receptor level, preventing autophosphorylation and downstream signal transduction.

Experimental Methodologies

To replicate the selectivity data or utilize FR180209 in your own assays, follow these validated protocols.

In Vitro Kinase Assay (Radiometric)

Standard validation for IC50 determination.

- Reagent Prep: Prepare Base Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).
- Substrate: Use Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL final).
- Kinase: Recombinant Human IR or IGF-1R (cytoplasmic domain), unphosphorylated.
- Compound Addition: Deliver FR180209 in 100% DMSO via acoustic technology (Echo 550) or serial dilution. Final DMSO concentration must be <1%.
- ATP Initiation: Add 10⁰μM [γ-³³P]-ATP to initiate the reaction.
 - Note: Low ATP is critical to detect competitive binding, though FR180209 is an inactive-conformation binder, it competes with ATP for the pocket.
- Incubation: 2 hours at Room Temperature (RT).
- Termination: Spot reactions onto P81 ion-exchange filter paper.
- Wash: Wash filters extensively with 0.75% Phosphoric Acid to remove unbound ATP.[5]
- Quantification: Measure radiolabel incorporation via scintillation counting.

Cell-Based Autophosphorylation Assay

Validates target engagement in a cellular context.

- Cell Line: CHO-K1 cells overexpressing Human IR (CHO-IR).
- Starvation: Serum-starve cells overnight (16h) to reduce basal phosphorylation.
- Treatment: Treat cells with FR180209 (0.1 – 50 μM) for 60 minutes.

- Stimulation: Stimulate with 100 nM Insulin for 5 minutes.
- Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
- Detection: Western Blot using anti-pY1150/1151 (IR activation loop) and Total IR antibodies.
 - Self-Validation Check: A successful assay will show dose-dependent reduction in pY signal without affecting Total IR levels.

Kinase Profiling Workflow



[Click to download full resolution via product page](#)

Figure 2: The discovery workflow used to identify FR180209's selectivity.

References

- Anastassiadis, T., et al. (2013).[5] "A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor." [3][4] *Journal of Biological Chemistry*, 288(39), 28068–28080.
- Ohori, M., et al. (2005).[6] "Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex." *Biochemical and Biophysical Research Communications*, 336(1), 357–363. (Describes the parent compound FR180204).[7][1][2][3][8][9]
- Reaction Biology Corp. "Kinase Selectivity Profiling Protocol (HotSpot)."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. reactionbiology.com \[reactionbiology.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. A Highly Selective Dual Insulin Receptor \(IR\)/Insulin-like Growth Factor 1 Receptor \(IGF-1R\) Inhibitor Derived from an Extracellular Signal-regulated Kinase \(ERK\) Inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. reactionbiology.com \[reactionbiology.com\]](#)
- [6. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Slow Inhibition and Conformation Selective Properties of Extracellular Signal-Regulated Kinase 1 and 2 Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[FR180209 kinase selectivity specificity data\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3061510#fr180209-kinase-selectivity-specificity-data\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com